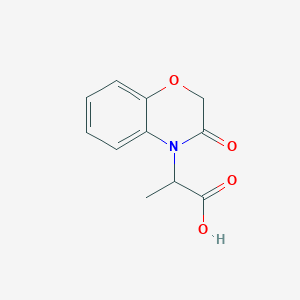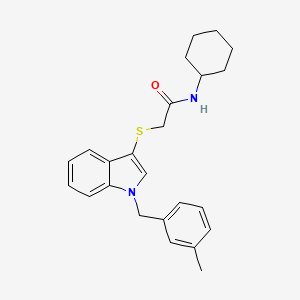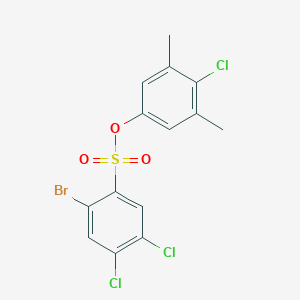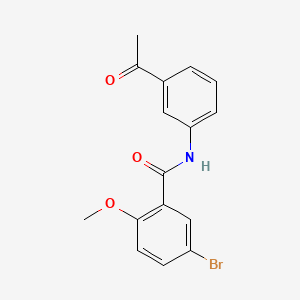![molecular formula C11H9BrN2S B2524885 2-[(2-Bromophenyl)methylsulfanyl]pyrimidine CAS No. 1249407-58-6](/img/structure/B2524885.png)
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrimidine rings have been investigated for their potential as chemotherapeutic agents and intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multi-step reactions starting from commercially available precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, was synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Another example is the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines, which includes a key iodine-mediated cyclization step . These methods highlight the importance of halogenated pyrimidines as intermediates and the use of halogenation and cyclization reactions in the synthesis of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). For example, the vibrational spectral analysis and structural optimization of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, were performed to determine its structural characteristics . Similarly, the molecular structure of another related compound, 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione, was analyzed, revealing a planar pyrrolopyrimidine ring system and specific dihedral angles .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including solvolysis, dehydrobromination, and cyclization. For instance, 2-(1'-Bromo-1'-methylethyl)pyrimidines were synthesized and subjected to solvolysis and dehydrobromination to yield 2-isopropenylpyrimidines . These reactions are crucial for modifying the chemical structure and properties of pyrimidine derivatives for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, HOMO-LUMO energies, and nonlinear optical properties, can be predicted using computational methods. The NBO analysis can provide insights into the stability of the molecule and charge delocalization . The molecular electrostatic potential (MEP) analysis helps in understanding the reactive sites for electrophilic and nucleophilic attacks . These properties are essential for the development of pyrimidine derivatives as chemotherapeutic agents and for other applications in the chemical industry.
科学的研究の応用
Antiviral Activity
Research has shown that derivatives of pyrimidine, including those with modifications at the 5-position, exhibit marked antiretroviral activity. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture, comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Antimicrobial Coatings
A study focused on synthesizing heterocyclic compounds, including a derivative for potential use in antimicrobial coatings. These compounds were incorporated into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects against several microbial strains (El‐Wahab et al., 2015).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hinder the corrosion process by adsorbing on the metal surface, with their efficacy confirmed through weight loss and electrochemical techniques (Soltani et al., 2015).
Antitumor Activity
Research into pyrazolo[3,4-d]pyrimidines, a class of compounds related to 2-[(2-Bromophenyl)methylsulfanyl]pyrimidine, has shown potential antitumor activity. These compounds have been evaluated for their in vivo activity on specific mutations, demonstrating promise as chemotherapeutic agents (Radi et al., 2013).
Spectroscopic Studies and Molecular Docking
Spectroscopic investigations alongside molecular docking studies have been conducted on similar compounds to assess their potential as chemotherapeutic agents. Such studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Alzoman et al., 2015).
将来の方向性
Pyrimidines, including “2-[(2-Bromophenyl)methylsulfanyl]pyrimidine”, have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have potential for future research and development in medicinal chemistry .
特性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQAKGYYBAFQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine | |
CAS RN |
1249407-58-6 |
Source


|
| Record name | 2-{[(2-bromophenyl)methyl]sulfanyl}pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
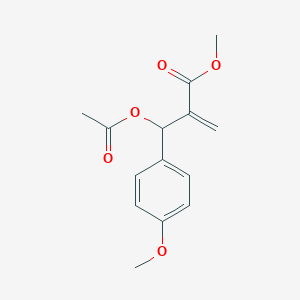
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
